3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H5ClF3N. It is a derivative of pyridine, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethenyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions. Another method includes the use of trichloromethylpyridine as a starting material, followed by a chlorine/fluorine exchange reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and by-products. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with antifungal, antibacterial, and anticancer properties.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-ethyl-5-(trifluoromethyl)pyridine
- 2-chloro-3-iodo-5-(trifluoromethyl)pyridine
- 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1512811-14-1 |
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Molecular Formula |
C8H5ClF3N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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